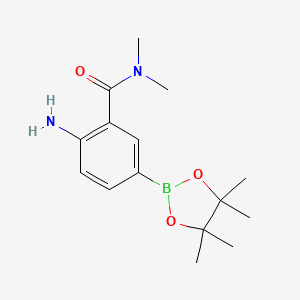

Cyclo(Hpro-Leu)

概要

説明

Cyclo(Hpro-Leu) is a natural product found in Streptomyces nigra, Streptomyces gougerotii, and other organisms with data available.

科学的研究の応用

Central Nervous System Penetration

Cyclo(Leu-Gly), a molecule similar to Cyclo(Hpro-Leu), is noted for its ability to penetrate the central nervous system. It has shown resistance to enzymatic degradation and, when administered intravenously, can easily enter the cerebrospinal fluid. This property suggests its potential application in delivering therapeutic agents to the brain (Hoffman, Walter, & Bulat, 1977).

Antimicrobial Applications

Cyclodipeptides (CDPs) like Cyclo(Leu-Phe) have been studied for their ability to form supramolecular polymers and create antimicrobial gels. These gels have potential applications in antimicrobial coatings, particularly in combating antimicrobial resistance (AMR). The study of these CDPs includes their cytocompatibility and mild antimicrobial activity, indicating their relevance in medical applications (Rosetti et al., 2022).

Nematicidal Activity

Cyclo(l-Pro–l-Leu) has been isolated from Pseudomonas putida and shown to possess nematicidal properties, making it a candidate for biological control of nematodes like Meloidogyne incognita. This application is significant in agriculture, providing a biological alternative to chemical pesticides (Zhai et al., 2019).

Antifungal Properties

Cyclo(l-Pro-d-Leu) produced by Bacillus cereus subsp. thuringiensis has shown effectiveness against mold spoilage in cereals. This compound's antifungal activity makes it a potential biopreservative, useful in preventing fungal growth and mycotoxin formation in food and feed (Kumar, Mohandas, & Nambisan, 2013).

Bioactivity in Cancer Cells

A study on cyclic dipeptides from a marine-derived fungus included compounds like cyclo(l-Val-l-Pro) and cyclo(l-Leu-l-Pro). These compounds have been evaluated for their inhibitory effects on human cancer cell lines, showing selective activity against certain cancer cells (Wang, Cui, & Li, 2016).

Potential in Drug Delivery

Research on cyclic peptide diastereomers based on the sequence cyclo[Leu-Leu-Leu-Leu-Pro-Tyr] demonstrated varying membrane diffusion rates, indicating the potential of cyclic peptides like Cyclo(Hpro-Leu) in drug delivery systems. The study highlighted the importance of conformation on passive membrane diffusion rates (Rezai et al., 2006).

Safety and Hazards

将来の方向性

作用機序

Target of Action

Cyclo(Hpro-Leu) is a natural product used for research related to life sciences . .

Mode of Action

It is known that the stereochemistry of cyclic dipeptides like cyclo(hpro-leu) plays a key role in their biological activity . Each of these dipeptides has four possible stereoisomers due to the presence of two chirality centers . The unique spatial orientations of these stereoisomers could result in distinct biological effects .

Biochemical Pathways

Cyclo(Hpro-Leu) is part of the 2,5-diketopiperazines (DKPs) family, which are cyclic dipeptides found ubiquitously in nature . These compounds are frequently detected in many microbial cultures . .

Pharmacokinetics

It is known that the cyclic structure of peptides like cyclo(hpro-leu) can enhance their biological activity compared to their linear counterparts .

Result of Action

Cyclic peptides similar to cyclo(hpro-leu) have been found to exert cytotoxic and cytostatic effects in melanoma cells .

Action Environment

The action environment of Cyclo(Hpro-Leu) is likely to be influenced by various factors. For instance, the formation of cyclic dipeptides like Cyclo(Hpro-Leu) can be influenced by reaction conditions such as heating time, heating temperature, and pH, as well as the amino acid sequence of the linear peptides .

特性

IUPAC Name |

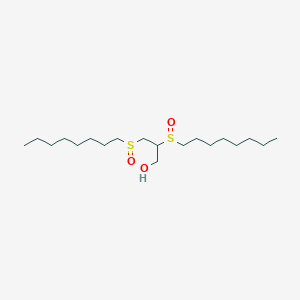

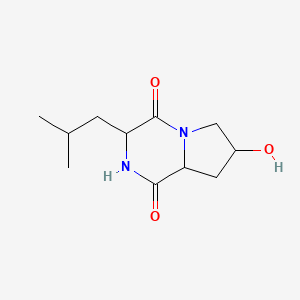

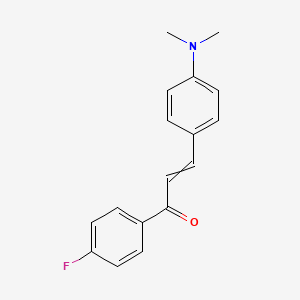

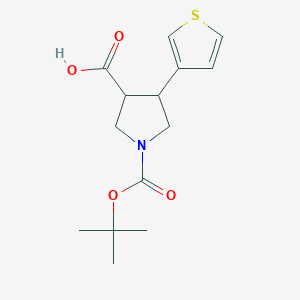

7-hydroxy-3-(2-methylpropyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O3/c1-6(2)3-8-11(16)13-5-7(14)4-9(13)10(15)12-8/h6-9,14H,3-5H2,1-2H3,(H,12,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEHIUWVXPQQDMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(=O)N2CC(CC2C(=O)N1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-Aminophenyl)thio]acetamide](/img/structure/B3033218.png)

![4,7-Epoxy-1H-isoindole-1,3(2H)-dione, 2-[2-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-3a,4,7,7a-tetrahydro-](/img/structure/B3033221.png)

![6'-Aminospiro[cyclopentane-1,3'-indolin]-2'-one](/img/structure/B3033222.png)